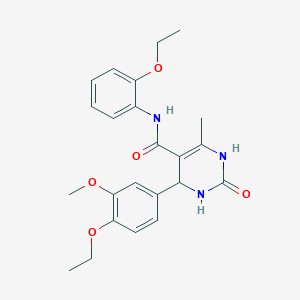

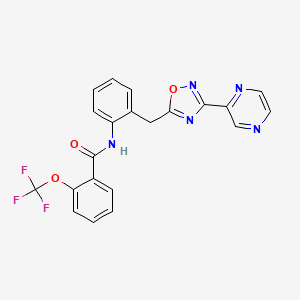

![molecular formula C8H14N2O B2687577 (3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide CAS No. 2137695-56-6](/img/structure/B2687577.png)

(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole carboxamides, such as the compound , is a topic of interest in the field of organic chemistry. Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . These methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code:1S/C8H14N2O/c9-7(11)8-3-1-2-6(8)4-10-5-8/h6,10H,1-5H2,(H2,9,11)/t6-,8-/m0/s1 . The molecular weight is 154.21 . Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 154.21 . It has a storage temperature of 4 degrees Celsius .科学的研究の応用

Intramolecular Diels–Alder Reaction and Synthetic Applications

The study of intramolecular Diels–Alder reactions involving 2-pyrone-6-carboxamides leads to the formation of fused 1,3-cyclohexadiene systems, which are versatile intermediates for the synthesis of polycyclic compounds and benzo-fused heterocycles. This process highlights the chemical's utility in complex molecule construction and the exploration of stereochemical outcomes in cycloaddition reactions (Noguchi et al., 1986).

Asymmetric Synthesis

Chiral acrylamides derived from (2R,5R)-2,5-disubstituted pyrrolidines undergo asymmetric Diels–Alder reactions, producing compounds with significant diastereoface selectivity. This demonstrates the compound's role in asymmetric synthesis, offering pathways to enantioselective product formation (Kawanami et al., 1987).

Reactions with Hydrazine Hydrate and o-Phenylenediamine

Pyrrole-2,3-diones react with hydrazine hydrate and o-phenylenediamine to yield pyrazole-3-carboxamide derivatives and other heterocyclic structures, showcasing the compound's reactivity and potential for diversifying heterocyclic chemistries (Sarıpınar et al., 2007).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

The synthesis and biological evaluation of pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, highlight the compound's utility in medicinal chemistry, particularly in anticancer research. These studies provide insight into structure-activity relationships and potential therapeutic applications (Hassan et al., 2014).

Conformationally Restricted GABA Analogues

The unexpected synthesis of cyclopentane derivatives from alkenyl-beta-enamino esters reveals the formation of conformationally restricted analogues of gamma-amino butyric acid (GABA), which is significant for neuroscience research. This highlights the importance of exploring unexpected reaction pathways for discovering new bioactive molecules (Ferraz et al., 2005).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7(11)8-3-1-2-6(8)4-10-5-8/h6,10H,1-5H2,(H2,9,11)/t6-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVPWQYUJRPZPT-XPUUQOCRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2(C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CNC[C@]2(C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

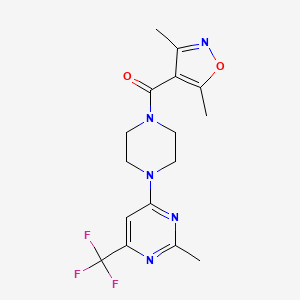

![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)

![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)

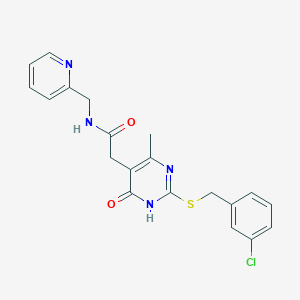

![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)

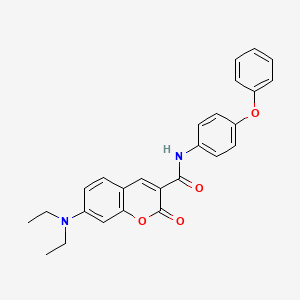

![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)